REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][CH:9]=1)=O>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][OH:15])=[CH:12][CH:13]=1
|
Type
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CUSTOM
|
Details
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The heterogeneous mixture is then stirred for 4 hours after which the balloon
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is then sealed with a rubber septum
|
Type
|
ADDITION
|
Details
|
a balloon filled with H2 gas
|
Type
|
CUSTOM
|
Details
|
the stopper are removed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered through a pad of diatomaceous earth (Celite®)
|
Type
|
CUSTOM
|
Details
|
the filtrate so obtained
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Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |